2-(1,3-Benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features multiple functional groups, including benzothiazole, ethoxyphenyl, and dihydrochromeno-pyrrole. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Dihydrochromeno-Pyrrole Core: This step might involve the condensation of a chromone derivative with a pyrrole precursor under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This can be done through electrophilic aromatic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules often relies on optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or benzothiazole moieties.
Reduction: Reduction reactions might target the carbonyl groups or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been studied for their potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine
In medicine, such compounds might be investigated for their pharmacological properties and potential therapeutic applications.
Industry
Industrially, these compounds can be used in the development of new materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 2-(1,3-Benzothiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The presence of the ethoxyphenyl group in 2-(1,3-Benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione might confer unique chemical and biological properties, such as increased lipophilicity or specific interactions with biological targets.
Properties
Molecular Formula |
C26H18N2O4S |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H18N2O4S/c1-2-31-16-9-7-8-15(14-16)22-21-23(29)17-10-3-5-12-19(17)32-24(21)25(30)28(22)26-27-18-11-4-6-13-20(18)33-26/h3-14,22H,2H2,1H3 |
InChI Key |
MTMKHZKVQNQQCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC5=CC=CC=C5S4)OC6=CC=CC=C6C3=O |
Origin of Product |
United States |
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